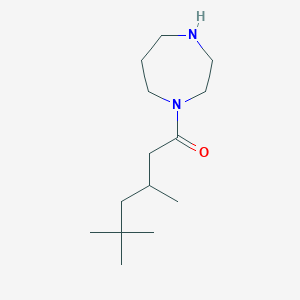
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A related compound, “5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles”, was synthesized through a regioselective process. The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of “5-chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2123HH” was reconsidered. The previous report for the preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Applications De Recherche Scientifique
Synthesis and Structural Characterization
5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is synthesized and studied for its structure and properties. The compound exhibits certain crystallographic and molecular features, as highlighted in studies focusing on similar pyrazole derivatives. For instance, the X-ray diffraction method was used to determine the crystal structure of a closely related compound, revealing a monoclinic space group and specific unit cell parameters. This study also noted the coplanarity of the aldehydic fragment with the adjacent pyrazole ring, showcasing directional specific interactions in the molecular structure (Xu & Shi, 2011).
Chemical Reactions and Compound Derivatives
The compound serves as a precursor or intermediate in the synthesis of various chemical entities, demonstrating its versatility in chemical reactions. For instance, it was used in the preparation of (E)-1-{[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}thiosemicarbazide and subsequent reactions to produce pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives (Khalifa, Nossier, & Al-Omar, 2017). Moreover, it was utilized as a precursor in Sonogashira-type cross-coupling reactions to provide corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were further processed to yield different products (Vilkauskaitė, Šačkus, & Holzer, 2011).
Molecular Structures and Supramolecular Assembly
The compound and its derivatives have been a subject of interest in the study of molecular structures and supramolecular assembly. Detailed investigations were conducted to understand the molecular structures of various derivatives, highlighting the interactions and assembly patterns at a molecular level. For example, a study focused on reduced bipyrazoles from a simple pyrazole precursor, detailing the synthetic sequence and reporting the molecular structures and supramolecular assembly (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Orientations Futures
Future research could focus on the synthesis and pharmacological activities of similar compounds. For instance, the synthesis of “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” was successfully carried out and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT as a native ligand . This suggests that “5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” and similar compounds could be explored for their potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAHVMAVIYVKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
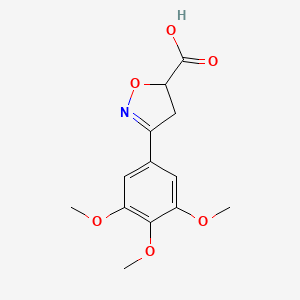
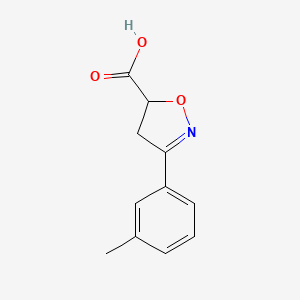
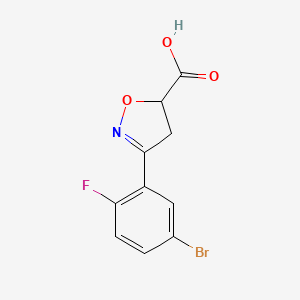
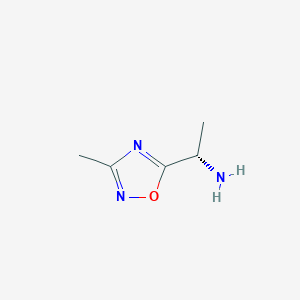
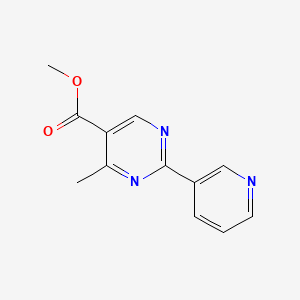







![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
